4-Chloro-N-(3-methoxypropyl)picolinamide
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Overview
Description
4-Chloro-N-(3-methoxypropyl)picolinamide is an organic compound with the molecular formula C10H13ClN2O2. It is a derivative of picolinamide, where the picolinamide core is substituted with a 4-chloro group and a 3-methoxypropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(3-methoxypropyl)picolinamide typically involves the reaction of 4-chloropyridine-2-carboxylic acid with 3-methoxypropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(3-methoxypropyl)picolinamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and nucleophiles like amines or thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted picolinamides with various functional groups.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the methoxypropyl group.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
4-Chloro-N-(3-methoxypropyl)picolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Chloro-N-(3-methoxypropyl)picolinamide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-methylpicolinamide: Similar structure but with a methyl group instead of the methoxypropyl group.
Picolinamide: The parent compound without any substituents.
4-Chloro-3-methylpyridine: Similar structure but with a methyl group on the pyridine ring
Uniqueness
4-Chloro-N-(3-methoxypropyl)picolinamide is unique due to the presence of both the chloro and methoxypropyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H13ClN2O2 |
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Molecular Weight |
228.67 g/mol |
IUPAC Name |
4-chloro-N-(3-methoxypropyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C10H13ClN2O2/c1-15-6-2-4-13-10(14)9-7-8(11)3-5-12-9/h3,5,7H,2,4,6H2,1H3,(H,13,14) |
InChI Key |
JKAIRYBPVQRLJV-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=NC=CC(=C1)Cl |
Origin of Product |
United States |
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